6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride
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Overview
Description
6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride is a synthetic organic compound that belongs to the class of benzo[d][1,3]oxazines This compound is characterized by the presence of a bromine atom at the 6th position, a piperidin-4-yl group, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride typically involves the following steps:
Formation of the benzo[d][1,3]oxazine ring: This can be achieved through the reaction of appropriate starting materials under specific conditions. For example, the reaction of 2-aminophenol with a suitable aldehyde or ketone can form the oxazine ring.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the piperidin-4-yl group: This step involves the reaction of the intermediate compound with piperidine, often under basic conditions to facilitate nucleophilic substitution.
Formation of the hydrochloride salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization reactions: The oxazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Nucleophilic substitution: Piperidine, bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a nucleophile can yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: These compounds share the benzo[d][1,3]oxazine core structure and can undergo similar reactions.
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: These compounds contain a piperidine group and have been studied for their antimicrobial activity.
Uniqueness
6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride is unique due to the specific combination of the bromine atom, piperidin-4-yl group, and oxazine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H16BrClN2O2 |
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Molecular Weight |
347.63 g/mol |
IUPAC Name |
6-bromo-1-piperidin-4-yl-4H-3,1-benzoxazin-2-one;hydrochloride |
InChI |
InChI=1S/C13H15BrN2O2.ClH/c14-10-1-2-12-9(7-10)8-18-13(17)16(12)11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H |
InChI Key |
PWWKYXRQCUKDAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(COC2=O)C=C(C=C3)Br.Cl |
Origin of Product |
United States |
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